molecular formula C18H23NO2 B6131359 [1-[(4-Methoxynaphthalen-1-yl)methyl]piperidin-2-yl]methanol

[1-[(4-Methoxynaphthalen-1-yl)methyl]piperidin-2-yl]methanol

Cat. No.: B6131359
M. Wt: 285.4 g/mol
InChI Key: DOXPAVFHYLVJSZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(4-Methoxynaphthalen-1-yl)methyl]piperidin-2-yl]methanol typically involves the reaction of 4-methoxynaphthalene with piperidine derivatives under specific conditions. One common method includes the use of a Grignard reagent, where 4-methoxynaphthalene is reacted with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

[1-[(4-Methoxynaphthalen-1-yl)methyl]piperidin-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-[(4-Methoxynaphthalen-1-yl)methyl]piperidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine

In the field of medicine, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [1-[(4-Methoxynaphthalen-1-yl)methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [1-[(4-Methoxynaphthalen-1-yl)methyl]piperidin-2-yl]methanol stands out due to its specific combination of a piperidine ring and a methanol group attached to a 4-methoxynaphthalen-1-ylmethyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-[(4-methoxynaphthalen-1-yl)methyl]piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-21-18-10-9-14(16-7-2-3-8-17(16)18)12-19-11-5-4-6-15(19)13-20/h2-3,7-10,15,20H,4-6,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXPAVFHYLVJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CN3CCCCC3CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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